Cloruro de 4-metoxibencilo

Descripción general

Descripción

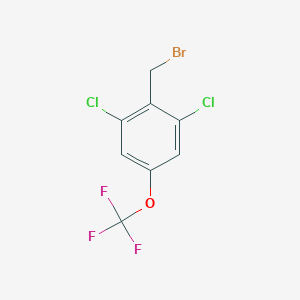

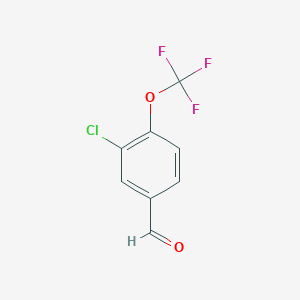

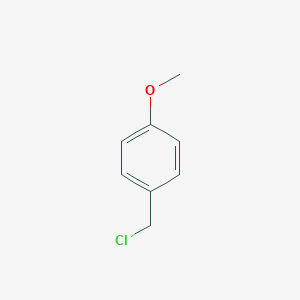

4-Methoxybenzyl chloride, commonly referred to as 4-MBC, is an organic compound used in various scientific experiments and research studies. It is an aromatic compound, specifically a chlorinated derivative of benzene, and its chemical formula is C7H7ClO. 4-MBC is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a boiling point of 206°C and a melting point of -90°C.

Aplicaciones Científicas De Investigación

Protección Fenólica en Síntesis Orgánica

Cloruro de 4-metoxibencilo: se utiliza ampliamente en síntesis orgánica para la protección de compuestos fenólicos. Forma un grupo protector de éter de 4-metoxibencilo (PMB) que puede eliminarse en condiciones suaves . Esto es particularmente útil en procesos de síntesis de múltiples pasos donde se requiere una desprotección selectiva.

Síntesis de Compuestos Heterocíclicos

En el ámbito de la química heterocíclica, This compound sirve como precursor radical en la fotocatálisis con luz visible. Esta aplicación es crucial para la síntesis de varios compuestos heterocíclicos, que son una estructura central en muchos productos farmacéuticos .

Hidrosilanación Catalizada por Rodio

El compuesto se usa para sintetizar ligandos acilfosfina que son esenciales en la hidrosilanación catalizada por rodio de alquenos. Esta reacción es significativa en la producción de compuestos orgánicos que contienen silicio .

Reacciones de Acoplamiento Cruzado de Suzuki

En la ciencia de materiales, This compound se utiliza en reacciones de acoplamiento cruzado de Suzuki con ariltrifluoroboratos de potasio para sintetizar 1-naftamida y diarilmetanos. Estos compuestos tienen diversas aplicaciones, incluida la elaboración de nuevos materiales .

Intermediarios Farmacéuticos

Esta sustancia química sirve como intermedio en la síntesis de principios farmacéuticos activos (API). Su papel en la formación de API es fundamental en la industria farmacéutica, donde contribuye al desarrollo de nuevos fármacos .

Investigación Bioquímica

En la investigación bioquímica, This compound se utiliza para la protección bencílica de aminas y alcoholes. Esta estrategia de protección es particularmente útil cuando se trabaja con moléculas biológicas sensibles que requieren condiciones de reacción específicas .

Mecanismo De Acción

Target of Action

4-Methoxybenzyl chloride, also known as 4-(Chloromethyl)anisole, is a chemical compound used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it’s used as a building block in the synthesis of various organic compounds.

Mode of Action

The mode of action of 4-Methoxybenzyl chloride is primarily through its reactivity as an alkylating agent . The chloride group attached to the benzyl moiety makes it a good leaving group, allowing it to participate in nucleophilic substitution reactions . This property is exploited in organic synthesis to introduce the 4-methoxybenzyl group into various molecules.

Result of Action

The primary result of the action of 4-Methoxybenzyl chloride is the formation of new organic compounds through chemical reactions . For example, it can be used to benzylate the aniline nitrogen . It was also used in the synthesis of 1-naphthamide and diarymethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .

Action Environment

The action of 4-Methoxybenzyl chloride is influenced by various environmental factors. For instance, its reactivity can be affected by the solvent used, the temperature, and the presence of a catalyst . It’s typically stored at 2-8°C to maintain its stability .

Safety and Hazards

4-Methoxybenzyl chloride is corrosive to metals and skin . Vapors may cause serious burns to the eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propiedades

IUPAC Name |

1-(chloromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYOXXOKFQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231718 | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824-94-2 | |

| Record name | 4-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOXYBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)